N,N-Diethyl-4-nitrosoaniline

Description

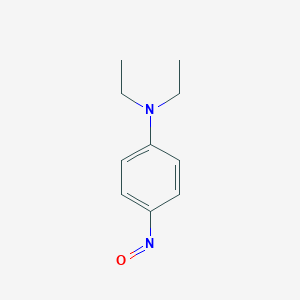

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-nitrosoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNMJIHADFYHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Record name | P-NITROSODIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059507 | |

| Record name | Benzenamine, N,N-diethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrosodiethylaniline is a green solid. Insoluble in water. | |

| Record name | P-NITROSODIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

120-22-9 | |

| Record name | P-NITROSODIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-4-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-nitrosoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-diethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-4-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Diethyl-4-nitrosoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QX2AS44RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N,N-Diethyl-4-nitrosoaniline

This document provides an in-depth technical guide for the synthesis of N,N-Diethyl-4-nitrosoaniline, a valuable intermediate in the production of dyes and other specialty organic compounds.[1] The procedure outlined herein details the electrophilic nitrosation of N,N-diethylaniline, offering researchers and drug development professionals a robust methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying reaction mechanism, safety imperatives, and analytical validation, ensuring a comprehensive and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis of N,N-Diethyl-4-nitrosoaniline from N,N-diethylaniline is a classic example of an electrophilic aromatic substitution reaction. The potent electron-donating nature of the diethylamino group strongly activates the aromatic ring, directing the incoming electrophile predominantly to the para position due to steric hindrance at the ortho positions.

The core of this reaction involves the in-situ generation of a nitrosating agent, typically the nitrosonium ion (NO⁺), from sodium nitrite (NaNO₂) in a strong acidic medium, such as hydrochloric acid (HCl).[2]

The mechanism proceeds via the following key stages:

-

Formation of the Electrophile: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂). In the strongly acidic solution, nitrous acid is protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich π-system of the N,N-diethylaniline ring attacks the nitrosonium ion. The diethylamino group directs this attack to the para position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (in this case, water) removes a proton from the para carbon, restoring the aromaticity of the ring and yielding the final product, N,N-Diethyl-4-nitrosoaniline.

Under the highly acidic and cold conditions of the reaction, the product initially precipitates as its hydrochloride salt.[3][4] Subsequent neutralization with a base liberates the free N,N-Diethyl-4-nitrosoaniline.

Experimental Protocol

This protocol is adapted from established procedures for the nitrosation of dialkylanilines.[3][4] It is designed to be a self-validating system, where successful completion of each stage is visually indicated.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 10.0 g | 0.067 | Ensure high purity.[5] |

| Concentrated HCl | HCl | 36.46 | ~25 mL | - | ~37% w/w |

| Sodium Nitrite | NaNO₂ | 69.00 | 5.0 g | 0.072 | Oxidizer, toxic. |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For neutralization. |

| Crushed Ice | H₂O | 18.02 | As needed | - | For temperature control. |

| Deionized Water | H₂O | 18.02 | As needed | - | For solutions. |

Step-by-Step Synthesis Procedure

Part A: Preparation of N,N-Diethyl-4-nitrosoaniline Hydrochloride

-

In a 250 mL beaker, carefully dissolve 10.0 g of N,N-diethylaniline in 25 mL of concentrated hydrochloric acid. This is an exothermic process; some fuming may occur.

-

Place the beaker in an ice-salt bath and add crushed ice directly to the mixture with stirring until the temperature is reduced to below 0°C. The aniline hydrochloride may precipitate as a white solid.

-

In a separate small beaker, dissolve 5.0 g of sodium nitrite in approximately 15 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride suspension. The rate of addition must be carefully controlled to maintain the reaction temperature below 5°C.[3] A rise in temperature can lead to the formation of undesired byproducts.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A thick, yellow precipitate of N,N-Diethyl-4-nitrosoaniline hydrochloride will form.[4]

-

Isolate the yellow solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid (approx. 1 M) to remove any unreacted starting material.

Part B: Conversion to N,N-Diethyl-4-nitrosoaniline (Free Base)

-

Transfer the filtered hydrochloride salt to a beaker containing approximately 100 mL of water.

-

While stirring, slowly add a 2 M sodium hydroxide solution until the mixture is basic (test with pH paper).

-

The yellow hydrochloride salt will convert to the green free base, N,N-Diethyl-4-nitrosoaniline.[6]

-

Filter the resulting green precipitate using vacuum filtration.

-

Wash the solid with several portions of cold deionized water to remove any residual salts.

-

Dry the product, preferably in a vacuum desiccator. The expected yield is typically high, often exceeding 85%.

Purification and Characterization

The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from an ethanol-water mixture can be performed.

Physical Properties

| Property | Value | Source |

| Appearance | Green to dark green crystalline solid | [6][7] |

| Melting Point | 80-85 °C | [7] |

| Molecular Formula | C₁₀H₁₄N₂O | [7] |

| Molar Mass | 178.24 g/mol | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [1][7] |

Analytical Characterization

-

Melting Point: A sharp melting point within the expected range is a primary indicator of purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N=O stretch (typically around 1500-1530 cm⁻¹) and C-N stretches, as well as aromatic C-H bending.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure, showing the characteristic signals for the diethyl groups and the substituted aromatic ring.

Safety Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5]

-

Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[5][8] N,N-diethylaniline is toxic and can be absorbed through the skin.[8]

-

Reagent Handling:

-

N,N-Diethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.[5]

-

Concentrated Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Nitrite: A strong oxidizer and toxic.[9] Keep away from combustible materials.[10] In case of ingestion, seek immediate medical attention.

-

-

Temperature Control: The nitrosation reaction is exothermic. Failure to maintain low temperatures can lead to a runaway reaction and the evolution of toxic nitrogen oxides.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

References

- Experimental Procedures: Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).

-

N,N-dimethyl-4-nitrosoaniline. (n.d.). PubChem, National Center for Biotechnology Information.[Link]

- Method of preparing p-nitrosoaniline derivatives. (2009).

-

m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses.[Link]

-

Reaction reported between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate. (n.d.). ResearchGate.[Link]

- Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis, Thieme.

-

Preparation of N,N-dimethyl-4-nitrosoaniline. (n.d.). PrepChem.com.[Link]

-

Safety Data Sheet: N,N-diethylaniline. (n.d.). Carl ROTH.[Link]

-

The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. (2022). YouTube.[Link]

-

Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.[Link]

-

Nitrosation and nitrosylation. (n.d.). Wikipedia.[Link]

-

Why does nitration of N,N-dimethylaniline occur at the meta position? (2012). Chemistry Stack Exchange.[Link]

- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021).

-

Safety Data Sheet: Sodium nitrite. (n.d.). Carl ROTH.[Link]

-

Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. (n.d.). Journal of the Chemical Society B: Physical Organic, RSC Publishing.[Link]

Sources

- 1. CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google Patents [patents.google.com]

- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Diethyl-4-nitrosoaniline | 120-22-9 | TCI AMERICA [tcichemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

Part 1: The Chemistry of Synthesis: Mechanism and Principles

An In-Depth Technical Guide to the Preparation of N,N-Diethyl-4-nitrosoaniline Hydrochloride

This guide offers a comprehensive overview of the synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride, a valuable chemical intermediate. Designed for researchers and chemical development professionals, this document delves into the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and outlines essential characterization and safety procedures. Our focus is on elucidating the causality behind the procedural steps, ensuring a reproducible and safe laboratory practice.

The synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride is a classic example of an electrophilic aromatic substitution reaction. The success of this preparation hinges on the controlled generation of a suitable electrophile and its subsequent reaction with the highly activated aromatic substrate, N,N-diethylaniline.

The Reaction:

The core transformation involves the nitrosation of N,N-diethylaniline at the para-position of the benzene ring. The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride.

Mechanism of Nitrosation:

The reaction proceeds through several key steps, which are critical to understand for optimizing reaction conditions.

-

Generation of the Electrophile: The true electrophile in this reaction is the nitrosonium ion (NO⁺). It is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The acid protonates nitrous acid (formed from NaNO₂ and H⁺) which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[1][2]

-

Electrophilic Attack: N,N-diethylaniline is a highly activated aromatic ring. The diethylamino group (–N(CH₂CH₃)₂) is a powerful electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by weak electrophiles like the nitrosonium ion. Due to steric hindrance from the bulky diethylamino group, the attack predominantly occurs at the less hindered para-position.[3]

-

Rearomatization and Product Formation: Following the attack of the nitrosonium ion, the intermediate carbocation (a sigma complex or arenium ion) loses a proton to restore the aromaticity of the ring, yielding the free base N,N-Diethyl-4-nitrosoaniline. In the acidic medium, the basic tertiary amine group is protonated, leading to the precipitation of the final product as the hydrochloride salt.

Critical Parameters:

-

Temperature: This reaction is highly exothermic and must be conducted at low temperatures (typically 0-5 °C). This is crucial for two reasons: firstly, to prevent the decomposition of the unstable nitrous acid, and secondly, to minimize the formation of undesired side products.[4]

-

Acidity: A strong acidic medium is essential for the generation of the nitrosonium ion.[5] However, excessively high acid concentrations can lead to the protonation of the diethylamino group, which would deactivate the ring towards electrophilic attack.[6] The procedure outlined uses a balanced concentration of HCl to ensure efficient reaction.

Diagram 1: Reaction mechanism for the formation of N,N-Diethyl-4-nitrosoaniline hydrochloride.

Part 2: A Validated Experimental Protocol

This protocol is synthesized from established procedures for the nitrosation of dialkylanilines and provides a reliable method for the preparation of N,N-Diethyl-4-nitrosoaniline hydrochloride.[4][7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | CAS No. |

| N,N-Diethylaniline | 149.23 | 30.0 g | >99% | 91-66-7 |

| Concentrated HCl (37%) | 36.46 | ~130 mL | 37% w/w | 7647-01-0 |

| Sodium Nitrite | 69.00 | 14.5 g | >98.5% | 7632-00-0 |

| Deionized Water | 18.02 | As needed | - | 7732-18-5 |

| Crushed Ice | - | As needed | - | - |

| Equipment | ||||

| 500 mL Beaker or Flask | 1 | |||

| 250 mL Erlenmeyer Flask | 1 | |||

| Magnetic Stirrer & Stir Bar | 1 | |||

| Ice Bath | 1 | |||

| Thermometer (-10 to 110 °C) | 1 | |||

| Büchner Funnel & Filter Flask | 1 set | |||

| Filter Paper | As needed |

Step-by-Step Synthesis Procedure

-

Preparation of the Aniline Solution: In a 500 mL beaker equipped with a magnetic stir bar, carefully add 65 mL of concentrated hydrochloric acid to 65 mL of deionized water. Cool this solution in an ice bath to below 5 °C. While stirring, slowly add 30.0 g of N,N-diethylaniline to the cold acid solution. The aniline salt may precipitate, which is normal. Add crushed ice directly to the mixture until the temperature is stable between 0 and 5 °C.

-

Preparation of the Nitrite Solution: In a separate 250 mL Erlenmeyer flask, dissolve 14.5 g of sodium nitrite in approximately 50 mL of deionized water. Ensure the nitrite is fully dissolved. Cool this solution in an ice bath.

-

Nitrosation Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred N,N-diethylaniline hydrochloride suspension over a period of 30-45 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. The reaction mixture will gradually change color, and a yellow-to-greenish solid will begin to precipitate.

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid (e.g., 1 M HCl), followed by a small amount of ice-cold water to remove any residual starting materials and inorganic salts. Press the solid as dry as possible on the funnel.

-

Final Drying: Transfer the product to a watch glass or crystallizing dish and allow it to air-dry or dry in a desiccator. The final product is N,N-Diethyl-4-nitrosoaniline hydrochloride, which should be a yellow to orange crystalline solid.

Diagram 2: Step-by-step experimental workflow for the synthesis.

Part 3: Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

Physical Properties

| Property | N,N-Diethyl-4-nitrosoaniline (Free Base) | N,N-Diethyl-4-nitrosoaniline HCl |

| Appearance | Green to dark green crystalline solid[8] | Yellow to orange crystalline solid |

| Melting Point | 87-88 °C[4] | ~177 °C (decomposes, by analogy to dimethyl salt)[4] |

| Molar Mass | 178.24 g/mol | 214.70 g/mol |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | Soluble in water |

| CAS Number | 120-22-9 | Not distinctly cataloged |

Spectroscopic Analysis

-

¹H NMR: The spectrum of the free base should show characteristic signals for the aromatic protons (two doublets in the ~6.7-7.8 ppm range) and the ethyl groups (a quartet around 3.4 ppm and a triplet around 1.2 ppm). Upon protonation to the hydrochloride salt, a downfield shift of all protons, particularly the aromatic and alpha-methylene protons, is expected.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the four distinct aromatic carbons and the two carbons of the ethyl groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands to identify include the N=O stretch (typically around 1500-1530 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 178.24).

Purity Assessment

Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product, typically using a mobile phase like ethyl acetate/hexanes.[4] High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis.

Part 4: Critical Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when handling the chemicals involved in this synthesis.

Hazard Identification

| Substance | Primary Hazards |

| N,N-Diethylaniline | Toxic if swallowed, in contact with skin, or inhaled. Suspected carcinogen. Combustible liquid. |

| Conc. Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive. |

| Sodium Nitrite | Oxidizing solid. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life. |

| Product (Nitrosoaniline) | Toxic if swallowed, in contact with skin, or inhaled.[8] Potential for self-heating and may be a flammable solid.[9] |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. Ensure full skin coverage.

-

Respiratory Protection: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[9][10]

Handling and Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Keep away from heat, sparks, and open flames.[11]

-

Wash hands thoroughly after handling.[10]

Waste Disposal

All chemical waste, including filtrate and contaminated materials, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not discharge into drains.

References

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline (2020). Source: Google Cloud Search. 12

-

CN101585772A - Method of preparing p-nitrosoaniline derivatives (2009). Source: Google Patents. 4

-

N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 . Source: PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - N,N-Dimethyl-4-nitrosoaniline (2009). Source: Thermo Fisher Scientific.

-

N,N-Diethyl-4-nitrosoaniline 120-22-9 . Source: Tokyo Chemical Industry Co., Ltd.

-

Preparation of N,N-dimethyl-4-nitrosoaniline . Source: PrepChem.com.

-

Synthesis of 4-nitroso-N, N-dimethylaniline . Source: ResearchGate.

-

N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 . Source: PubChem, National Center for Biotechnology Information.

-

US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives . Source: Google Patents.

-

Given NN dimethylaniline is treated with aqueous NaNO2HCl . Source: Vedantu.

-

Aniline dissolved in dilute HCl is reacted with sodium nitrite at 0°C . Source: YouTube.

-

The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile . Source: YouTube.

-

N,N-DIMETHYL-4-NITROSOANILINE CAS No 138-89-6 MATERIAL SAFETY DATA SHEET . Source: CDH Fine Chemical.

-

Amines - NCERT . Source: National Council of Educational Research and Training.

-

Nitrosation and nitrosylation . Source: Wikipedia.

-

p-NITROSODIMETHYL-ANILINE HAZARD SUMMARY . Source: NJ.gov.

-

Why does nitration of N,N-dimethylaniline occur at the meta position? . Source: Chemistry Stack Exchange.

-

An Organic Chemist's Guide to N-Nitrosamines . Source: ACS Publications.

-

The reaction of aniline with sodium nitrite and HCl at 293K... . Source: Allen.

-

SAFETY DATA SHEET - N,N-Dimethyl-4-nitrosoaniline . Source: TCI Chemicals.

-

N,N-Diethyl-4-nitrosoaniline | Research Chemical . Source: Benchchem.

-

SOME CHEMISTRY OF 2,6-DIETHYLANILINE . Source: Canadian Science Publishing.

-

The kinetics of N-nitrosation of N-methylaniline . Source: Journal of the Chemical Society B: Physical Organic.

Sources

- 1. Given NN dimethylaniline is treated with aqueous NaNO2HCl class 12 chemistry CBSE [vedantu.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google Patents [patents.google.com]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. N,N-Diethyl-4-nitrosoaniline|Research Chemical [benchchem.com]

- 8. N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-Diethyl-4-nitrosoaniline

Foreword: The Imperative of Rigorous Characterization

In the realms of chemical synthesis, drug development, and materials science, the unambiguous identification and structural confirmation of a molecule are paramount. N,N-Diethyl-4-nitrosoaniline, a green crystalline solid, serves as a vital intermediate and research compound.[1][2] Its utility is predicated on its purity and confirmed structure, which can only be ascertained through a multi-faceted analytical approach. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound, moving beyond mere data presentation to explain the causality behind the analytical choices. Each spectroscopic technique is a pillar in a self-validating system, where the collective data provides a cohesive and undeniable structural portrait.

Foundational Knowledge: Synthesis and Physicochemical Properties

A robust characterization begins with an understanding of the molecule's origin and basic properties. N,N-Diethyl-4-nitrosoaniline is typically synthesized via the nitrosation of N,N-diethylaniline. This electrophilic aromatic substitution reaction involves treating the starting aniline with a nitrosating agent, such as sodium nitrite, in a chilled, acidic environment. The resulting hydrochloride salt is then neutralized to yield the final product.

Caption: General workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline.

A summary of the key physicochemical properties is essential for safe handling and experimental design.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂O | [2] |

| Molecular Weight | 178.24 g/mol | [2] |

| Appearance | Green to dark green solid (powder or crystal) | [1][2] |

| Melting Point | 80.0 - 85.0 °C | [2][3] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [2][4] |

The Spectroscopic Gauntlet: A Multi-Technique Approach

No single technique can provide absolute structural proof. True analytical rigor is achieved by integrating data from orthogonal methods. The workflow below illustrates the complementary nature of the primary spectroscopic techniques used to characterize N,N-Diethyl-4-nitrosoaniline.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Causality: UV-Vis spectroscopy is employed to investigate the conjugated π-system of the molecule. The presence of the aromatic ring, the electron-donating diethylamino group, and the electron-withdrawing nitroso group creates a chromophore that absorbs light in the UV-visible range. This analysis is crucial for confirming the electronic structure and for quantitative measurements using the Beer-Lambert Law.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol.

-

Sample Preparation: Prepare a dilute stock solution of N,N-Diethyl-4-nitrosoaniline in the chosen solvent. A typical concentration is in the range of 10-50 µM.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to subtract any solvent absorbance.

-

Sample Analysis: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 800 nm.

Data Interpretation: The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. While specific data for the diethyl- derivative is sparse in public databases, the closely related N,N-dimethyl-4-nitrosoaniline exhibits multiple maxima, including absorptions around 273 nm and 314 nm.[5] The n → π* transition of the nitroso group typically appears as a weaker absorption at a longer wavelength.

| Expected λmax (Ethanol) | Associated Electronic Transition |

| ~270-280 nm | π → π* (Aromatic System) |

| ~310-330 nm | π → π* (Charge-transfer band) |

| >400 nm | n → π* (Nitroso Group) |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy is a definitive tool for identifying the specific functional groups within the molecule. Each covalent bond vibrates at a characteristic frequency, producing a unique "fingerprint." This technique is essential for confirming the presence of the key nitroso (N=O) group, the aromatic ring, and the aliphatic ethyl chains.

Experimental Protocol:

-

Sample Preparation: As the compound is a solid, the KBr pellet method is standard.[1] Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: The resulting spectrum should be analyzed for key vibrational bands that confirm the molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2975-2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |

| ~1500-1450 | N=O Stretch | Nitroso Group |

| ~1350 | C-N Stretch | Aryl-N (Diethylamino) |

| ~1250 | C-N Stretch | Aliphatic-N (Diethylamino) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: NMR is the most powerful technique for elucidating the precise structure and connectivity of a molecule in solution. ¹H NMR reveals the chemical environment and neighboring relationships of all protons, while ¹³C NMR identifies each unique carbon atom. This combined analysis provides an unambiguous map of the molecule's skeleton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the resonant frequencies of ¹H and ¹³C.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for each experiment.

¹H NMR Data Interpretation: The para-substituted aromatic ring and the two equivalent ethyl groups create a highly predictable pattern.

-

Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the downfield region (δ ~6.5-8.0 ppm) due to the strong electronic influence of the amino and nitroso groups.

-

Ethyl Protons: The two ethyl groups are equivalent. The methylene (-CH₂) protons will appear as a quartet due to coupling with the three adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two adjacent methylene protons.

¹³C NMR Data Interpretation: The spectrum will show six distinct signals: four for the aromatic carbons (two substituted, two proton-bearing) and two for the aliphatic carbons of the ethyl groups.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons ortho to -N(Et)₂ | ~6.7 | Doublet | 2H | Ar-H |

| Protons ortho to -N=O | ~7.8 | Doublet | 2H | Ar-H |

| Methylene (-CH₂) | ~3.5 | Quartet | 4H | -N-CH₂ -CH₃ |

| Methyl (-CH₃) | ~1.2 | Triplet | 6H | -N-CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic (Substituted) | ~154 | C-N(Et)₂ |

| Aromatic (Substituted) | ~145 | C-N=O |

| Aromatic (CH) | ~128 | CH (ortho to -N=O) |

| Aromatic (CH) | ~111 | CH (ortho to -N(Et)₂) |

| Aliphatic (Methylene) | ~45 | -CH₂ - |

| Aliphatic (Methyl) | ~12 | -CH₃ |

Note: Specific chemical shifts are estimates based on typical values and data from analogous compounds. Actual values may vary slightly based on solvent and experimental conditions.[6]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on how it fragments under energetic conditions. This data is essential for confirming the molecular formula and corroborating the structure proposed by other methods.

Experimental Protocol:

-

Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

-

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI), which bombards the molecules with high-energy electrons.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured, generating a mass spectrum.

Data Interpretation: The spectrum is a plot of relative ion abundance versus m/z.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass is expected at m/z = 178 .

-

Fragmentation Pattern: The molecule will break apart in a predictable manner. The most abundant peak is known as the base peak. For N,N-Diethyl-4-nitrosoaniline, key fragments are observed at m/z 163, and the base peak is at m/z 133.[1]

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 163 | [C₉H₁₁N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 149 | [C₈H₁₁N₂O]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 133 | [C₈H₁₁N]⁺ | Loss of •NO and •CH₃ (rearrangement likely) |

The fragmentation pattern strongly supports the assigned structure, showing characteristic losses of alkyl fragments from the diethylamino group and the nitroso moiety.

Conclusion: A Synthesized and Validated Structural Identity

The convergence of data from UV-Vis, FTIR, NMR, and Mass Spectrometry provides an unassailable confirmation of the structure of N,N-Diethyl-4-nitrosoaniline. UV-Vis confirms the conjugated electronic system, FTIR identifies the essential N=O and other functional groups, NMR precisely maps the proton and carbon skeleton, and Mass Spectrometry verifies the molecular weight and substructural components. This integrated analytical protocol exemplifies a rigorous, self-validating system essential for ensuring the quality and integrity of chemical compounds in research and development.

Safety and Handling

N,N-Diethyl-4-nitrosoaniline is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

-

Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. It should be refrigerated and protected from light, air, and heat.[2][7]

References

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Vertex AI Search.

-

N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. PubChem. [Link]

- SAFETY DATA SHEET: N,N-Dimethyl-4-nitrosoaniline. (2009). Thermo Fisher Scientific.

-

N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem. [Link]

-

Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate. ResearchGate. [Link]

-

Preparation of N,N-dimethyl-4-nitrosoaniline. PrepChem.com. [Link]

-

UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...). ResearchGate. [Link]

- CN101585772A - Method of preparing p-nitrosoaniline derivatives.

-

N,N-Diethyl-p-nitroaniline. NIST WebBook. [Link]

Sources

- 1. N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-4-nitrosoaniline | 120-22-9 | TCI AMERICA [tcichemicals.com]

- 3. N,N-Diethyl-4-nitrosoaniline | 120-22-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google Patents [patents.google.com]

- 5. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Diethyl-4-nitrosoaniline(120-22-9) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the UV-Vis Spectroscopic Properties of N,N-Diethyl-4-nitrosoaniline

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) spectroscopic properties of N,N-Diethyl-4-nitrosoaniline (DENA). As a classic push-pull chromophore, DENA exhibits significant and informative changes in its absorption spectrum in response to its chemical environment. This document details the theoretical underpinnings of its electronic transitions, presents a thorough analysis of solvent- and pH-dependent spectral shifts (solvatochromism and acidochromism), and provides validated experimental protocols for researchers. The content is designed for scientists in analytical chemistry, materials science, and drug development, offering field-proven insights into leveraging DENA's unique spectroscopic behavior for chemical sensing and analysis.

Introduction: The Molecular Basis of Color and Sensitivity

N,N-Diethyl-4-nitrosoaniline is an aromatic compound characterized by a vibrant green solid appearance.[1] Its intense color and environmental sensitivity stem from its distinct molecular architecture. The molecule consists of an electron-donating N,N-diethylamino group (-N(CH₂CH₃)₂) and an electron-accepting nitroso group (-N=O) positioned at opposite ends (the para position) of a benzene ring. This "push-pull" configuration creates a strong intramolecular charge-transfer (ICT) system.

The UV-Vis absorption spectrum of DENA is dominated by an intense band in the visible region, which is attributed to a π→π* electronic transition with significant ICT character.[2] Upon absorption of light, electron density shifts from the diethylamino group (the donor) across the π-conjugated system of the benzene ring to the nitroso group (the acceptor). The energy required for this transition is highly sensitive to the molecule's surroundings, making its UV-Vis spectrum a powerful probe of solvent polarity and pH.

Caption: Molecular structure and charge-transfer transition in DENA.

Solvatochromism: Probing Solvent Polarity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. DENA and its analogues are classic examples of solvatochromic dyes. The nature of this shift provides insight into the change in the molecule's dipole moment upon electronic excitation.

Mechanism: The ICT ground state of N,N-dialkyl-4-nitrosoanilines is significantly polarized. Polar solvents can stabilize this high-dipole ground state through dipole-dipole interactions more effectively than they can stabilize the less polar excited state. This differential stabilization increases the energy gap between the ground and excited states. Consequently, a higher energy (shorter wavelength) photon is required for the electronic transition. This results in a hypsochromic shift (or blue shift) as solvent polarity increases.[2]

Table 1: UV-Vis Absorption Maxima (λmax) of N,N-Dimethyl-4-nitrosoaniline in Various Solvents

| Solvent | Polarity (ET(30)) | λmax (nm) (Visible Band) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Alcohol (Ethanol) | 51.9 | ~420-440 (inferred) | Not specified | [3] |

| Alcohol (Ethanol) | 51.9 | 273, 314 | 6600, 1380 | [3] |

Note: The primary visible band for N,N-dimethyl-4-nitrosoaniline is reported around 440 nm.[4] The values from the PubChem reference likely correspond to other transitions, but establish a baseline in a polar protic solvent. The solvatochromic behavior described implies this peak will shift to shorter wavelengths in more polar solvents and longer wavelengths in nonpolar solvents.

Acidochromism: The Effect of pH

The UV-Vis spectrum of DENA is also highly dependent on pH, a phenomenon known as acidochromism. This sensitivity arises from the presence of the basic diethylamino group.

Mechanism: In neutral or basic conditions, the nitrogen atom of the diethylamino group has a lone pair of electrons that are integral to the electron-donating character of the push-pull system. In a strongly acidic medium, this nitrogen atom becomes protonated, forming a diethylammonium salt.[5][6]

-N(CH₂CH₃)₂ + H⁺ ⇌ -N⁺H(CH₂CH₃)₂

This protonation has a profound electronic effect. The group is converted from a powerful electron donor into an electron-withdrawing group (-N⁺HR₂). This completely disrupts the intramolecular charge-transfer mechanism responsible for the visible absorption band. As a result, a dramatic hypsochromic (blue) shift is observed, typically causing the visible color to disappear as the main absorption band shifts into the UV region of the spectrum. This makes DENA a potential qualitative indicator for highly acidic conditions.

Experimental Protocol: Characterizing the Solvatochromic Properties of DENA

This section provides a self-validating, step-by-step protocol for determining the UV-Vis absorption spectrum of DENA in various solvents.

4.1. Objective: To measure the maximum absorption wavelength (λmax) of DENA in a series of solvents with varying polarity and to demonstrate its solvatochromic behavior.

4.2. Materials and Reagents:

-

N,N-Diethyl-4-nitrosoaniline (DENA), >98% purity

-

Spectrophotometric grade solvents:

-

Class A volumetric flasks (10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

4.3. Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

4.4. Experimental Workflow:

Caption: Workflow for solvatochromism analysis of DENA.

4.5. Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Accurately weigh approximately 1.0 mg of DENA.

-

Dissolve it in a 10 mL volumetric flask using dichloromethane. This solvent is chosen for the stock as DENA is readily soluble and it can be easily evaporated if needed, though direct dilution is preferred. This creates a concentrated stock solution.

-

Causality: Dichloromethane is a good initial solvent that is unlikely to react with the solute and is of intermediate polarity.

-

-

Working Solution Preparation:

-

For each solvent to be tested, pipette a small, precise volume of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the respective spectroscopic grade solvent.

-

The goal is to create a final concentration where the maximum absorbance is between 0.7 and 1.0. This range ensures high signal-to-noise while remaining within the linear range of the Beer-Lambert law.

-

Trustworthiness: Preparing fresh dilutions for each solvent from a single stock minimizes errors from serial dilutions and ensures the final solvent environment is dominated by the test solvent.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.

-

Set the wavelength scan range from 300 nm to 700 nm.

-

Set the slit width to 1.0 nm for good resolution.

-

-

Spectral Acquisition:

-

Fill two quartz cuvettes with the first solvent (e.g., cyclohexane). Place them in both the sample and reference holders of the spectrophotometer.

-

Run a baseline correction (autozero) to subtract the absorbance of the solvent and cuvettes.

-

Empty the sample cuvette and rinse it with a small amount of the DENA solution in that same solvent before filling it.

-

Place the sample cuvette back in the sample holder and acquire the absorption spectrum.

-

Repeat this process for every solvent, ensuring to run a new baseline with each new pure solvent.

-

Causality: Using a dual-beam instrument and re-blanking with each solvent corrects for solvent-specific absorbance and any minor day-to-day lamp fluctuations.

-

-

Data Analysis:

-

Use the spectrophotometer's software to identify the wavelength of maximum absorbance (λmax) for each spectrum.

-

Tabulate the λmax values against the corresponding solvents.

-

Conclusion

N,N-Diethyl-4-nitrosoaniline is a quintessential example of a smart material whose spectroscopic properties are intrinsically linked to its chemical environment. Its strong intramolecular charge-transfer band gives rise to pronounced solvatochromism and acidochromism, which can be rationally explained by fundamental principles of physical organic chemistry. By understanding the causality behind these spectral shifts, researchers can effectively utilize DENA and its analogues as sensitive probes for solvent polarity and acidity. The protocols and data presented herein provide a robust framework for the characterization and application of this versatile chromophore in advanced chemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8749, N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67115, N,N-diethyl-4-nitrosoaniline. Retrieved from [Link].

-

PrepChem (2023). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link].

- Rømming, C., & Hvoslef, J. (1973). X-Ray Investigation of N,N-Dimethyl-p-nitrosoaniline, a Disordered Structure. Acta Chemica Scandinavica, 27, 2485-2495.

-

ResearchGate (2022). (a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm... [Image]. Retrieved from [Link].

Sources

- 1. N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. prepchem.com [prepchem.com]

- 7. 紫外可見溶劑 [sigmaaldrich.com]

infrared spectroscopy of N,N-Diethyl-4-nitrosoaniline functional groups

An In-Depth Technical Guide to the Infrared Spectroscopy of N,N-Diethyl-4-nitrosoaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of N,N-Diethyl-4-nitrosoaniline (DENA). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and characterization of this molecule. We will explore the distinct vibrational signatures of its primary functional groups—the aromatic nitroso group, the tertiary N,N-diethylamino group, and the para-substituted phenyl ring—and provide a validated experimental protocol for acquiring high-quality spectral data.

The Molecular Architecture of N,N-Diethyl-4-nitrosoaniline

N,N-Diethyl-4-nitrosoaniline, with the molecular formula C₁₀H₁₄N₂O, is an aromatic compound featuring a phenyl ring substituted at the para positions with a powerful electron-donating N,N-diethylamino group and an electron-withdrawing nitroso group.[1] This electronic push-pull system is of significant interest in chemical synthesis and materials science. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and structural integrity of these key functional groups, each of which presents a unique vibrational fingerprint.

The interpretation of DENA's IR spectrum relies on understanding how the vibrational modes (stretching and bending) of specific bonds are influenced by the surrounding molecular environment, including atomic mass, bond strength, and electronic effects like resonance and induction.[2][3]

Caption: Molecular structure of N,N-Diethyl-4-nitrosoaniline.

Core Functional Group Analysis

The total character of the DENA spectrum is a superposition of the vibrations from its constituent parts. A systematic interpretation involves identifying the characteristic bands for each functional group.

The N,N-Diethylamino Group Signature

As a tertiary amine, DENA lacks N-H bonds, meaning the characteristic N-H stretching and bending vibrations seen in primary and secondary amines are absent.[4] This absence is a key diagnostic feature. The primary signatures for the diethylamino moiety are the C-N stretching and the aliphatic C-H vibrations.

-

Aromatic C-N Stretch: The stretching vibration of the bond between the aromatic carbon and the tertiary nitrogen (Ar-N) is expected to produce a strong band in the 1360-1310 cm⁻¹ region.[5] This absorption appears at a higher frequency compared to aliphatic amines due to the increased force constant of the C-N bond from resonance with the phenyl ring.[2][5]

-

Aliphatic C-N Stretch: The stretching of the N-CH₂ bonds typically occurs in the 1250-1020 cm⁻¹ range, but these can be coupled with other vibrations and may be of medium to weak intensity.[4][5]

-

Aliphatic C-H Vibrations: The ethyl groups give rise to characteristic C-H stretching and bending modes.

The Aromatic Nitroso Group (-N=O) Signature

The nitroso group is a powerful chromophore and also possesses a distinct vibrational signature. The key feature is the N=O stretching vibration.

-

N=O Stretch: For aromatic nitroso compounds, this vibration typically gives rise to a strong absorption band in the 1500-1600 cm⁻¹ region. Its precise position is influenced by conjugation with the aromatic ring. The electron-donating diethylamino group at the para position enhances resonance, which can slightly lower the frequency compared to nitrosobenzene.

The Para-Substituted Aromatic Ring Signature

The phenyl ring provides several characteristic absorptions that confirm its presence and substitution pattern.

-

Aromatic C-H Stretch: This appears as a series of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7]

-

Aromatic C=C Stretch (In-Ring): The stretching of the carbon-carbon double bonds within the ring results in a series of sharp bands of variable intensity, typically in the 1600-1450 cm⁻¹ region.[7][8] It is common to observe bands near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: This is one of the most diagnostic regions for determining the substitution pattern on a benzene ring. For a para-disubstituted (1,4-disubstituted) ring, a strong, characteristic absorption is expected in the 860-800 cm⁻¹ range.[6] The presence of a strong band in this region is compelling evidence for the para-substitution pattern of DENA.

Summary of Expected Vibrational Frequencies

The following table consolidates the expected IR absorption bands for N,N-Diethyl-4-nitrosoaniline, providing a quick reference for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality & Notes |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium | Vibration of H atoms bonded to sp² hybridized carbons. |

| C=C Stretch | 1600 - 1450 | Medium to Strong | In-ring skeletal vibrations. Often appear as multiple sharp bands. | |

| C-H Out-of-Plane Bend | 860 - 800 | Strong | Diagnostic for 1,4 (para) substitution pattern.[6] | |

| N,N-Diethylamino | C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. |

| C-H Bend (Aliphatic) | 1470 - 1350 | Medium | Scissoring (CH₂) and umbrella (CH₃) modes. | |

| Ar-N Stretch | 1360 - 1310 | Strong | Resonance with the aromatic ring increases bond order and frequency.[5] | |

| Nitroso | N=O Stretch | 1500 - 1600 | Strong | Position is sensitive to electronic effects from ring substituents. |

Experimental Protocol: KBr Pellet Transmission Method

To obtain a high-quality, reproducible IR spectrum of solid N,N-Diethyl-4-nitrosoaniline, the potassium bromide (KBr) pellet method is a robust and validated choice.[1][9] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the analyte, reducing scattering.[9][10]

Causality: The primary goal of this protocol is to disperse the solid sample into fine particles within the KBr matrix to minimize scattering of the IR beam (Christiansen effect) and avoid distorted, broad peaks.[10] The process must be conducted in a low-humidity environment to prevent water absorption, which would introduce broad O-H stretching bands around 3400 cm⁻¹ and a bending band near 1630 cm⁻¹.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Preparation and Environment:

-

Gently heat a clean agate mortar and pestle under a heat lamp for 10-15 minutes to ensure they are completely dry. Allow to cool to room temperature in a desiccator.

-

Use only high-purity, spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven at ~110°C for several hours.

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of N,N-Diethyl-4-nitrosoaniline.

-

Weigh approximately 100-200 mg of dry KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Place the KBr in the agate mortar and grind it to a very fine, flour-like powder. This step is critical to reduce particle size.

-

Add the DENA sample to the mortar. Mix gently at first, then grind the mixture thoroughly for 2-3 minutes to ensure homogeneous dispersion of the analyte within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the collar of a hydraulic pellet press.

-

Assemble the press die according to the manufacturer's instructions.

-

Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

-

While under vacuum, apply pressure (typically 7-10 tons or ~8,000-10,000 psi) for 2-3 minutes.

-

Carefully release the pressure and then the vacuum. A good pellet will be thin and transparent or translucent.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard analysis range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Post-Analysis:

-

Thoroughly clean the mortar, pestle, and die assembly immediately after use, typically with acetone followed by distilled water, and dry completely to prevent contamination of future samples.[11]

-

Conclusion

Infrared spectroscopy provides an invaluable framework for the structural verification of N,N-Diethyl-4-nitrosoaniline. By systematically analyzing the spectrum for the characteristic vibrational modes of the N,N-diethylamino group, the nitroso moiety, and the para-substituted aromatic ring, researchers can confidently confirm the molecule's identity and purity. The absence of N-H bands, coupled with strong absorptions for the Ar-N bond, the N=O bond, and the para-substitution C-H bending mode, creates a unique spectral fingerprint. Adherence to a validated experimental protocol, such as the KBr pellet method described, is paramount for obtaining high-quality, interpretable data essential for research, quality control, and drug development applications.

References

-

PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Davis. (2022, September 5). IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2024, June). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. Retrieved from [Link]

-

ACS Publications. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. The Journal of Physical Chemistry A. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diethyl-p-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (1960). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Retrieved from [Link]

-

AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

-

MDPI. (n.d.). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed Central. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

-

SciSpace. (2014, December 13). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

Sources

- 1. N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethyl-4-nitrosoaniline

Abstract

N,N-Diethyl-4-nitrosoaniline, a substituted aromatic amine, presents a unique combination of physical and chemical characteristics that make it a compound of significant interest in various scientific domains. This guide provides a comprehensive overview of its core properties, intended for researchers, chemists, and professionals in drug development. We will delve into its synthesis, structural characterization through various spectroscopic methods, key chemical reactions, and critical safety and handling protocols. The document is structured to offer not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this versatile molecule.

Chemical Identity and Nomenclature

N,N-Diethyl-4-nitrosoaniline is systematically named and identified through several conventions, ensuring its unambiguous recognition in scientific literature and chemical databases.

-

IUPAC Name: N,N-diethyl-4-nitrosoaniline[1]

-

CAS Number: 120-22-9[1]

-

Molecular Formula: C₁₀H₁₄N₂O[1]

-

Synonyms: 4-Nitroso-N,N-diethylaniline, p-Nitrosodiethylaniline, Benzenamine, N,N-diethyl-4-nitroso-[1]

The structure consists of a benzene ring substituted with a nitroso group (-N=O) at the para position (position 4) relative to a diethylamino group [-N(CH₂CH₃)₂].

Caption: Chemical Structure of N,N-Diethyl-4-nitrosoaniline.

Physical and Physicochemical Properties

The physical state and solubility of N,N-Diethyl-4-nitrosoaniline are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Green to dark green solid, powder, or crystals. | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Melting Point | 80-85 °C | |

| Boiling Point | ~290.3 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Slightly soluble in water. Soluble in ethanol and ether. | [4] |

| Density | ~1.0 g/cm³ (Predicted) | [3] |

Synthesis and Purification

The synthesis of N,N-Diethyl-4-nitrosoaniline is typically achieved through the nitrosation of N,N-diethylaniline. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Caption: General workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline.

Experimental Protocol: Synthesis

This protocol is adapted from the well-established synthesis of the analogous N,N-dimethyl-4-nitrosoaniline[5].

-

Dissolution and Cooling: In a flask, dissolve N,N-diethylaniline in concentrated hydrochloric acid. The acid serves to protonate the amine, making the aromatic ring more susceptible to electrophilic attack. This solution is then cooled to below 0°C in an ice-salt bath to prevent the decomposition of the nitrous acid formed in the next step and to control the exothermic reaction.

-

Formation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled N,N-diethylaniline solution with constant stirring. The reaction between sodium nitrite and hydrochloric acid generates nitrous acid (HNO₂) in situ, which is the active nitrosating agent. Maintaining a low temperature (0-5°C) is critical to prevent the formation of byproducts.

-

Isolation of Hydrochloride Salt: The product initially forms as its hydrochloride salt, which is less soluble in the acidic medium and precipitates as yellow needles[5]. The mixture is allowed to stand to ensure complete precipitation.

-

Conversion to Free Base: The hydrochloride salt is filtered and then treated with a stoichiometric amount of a weak base, such as sodium hydroxide or sodium carbonate solution, to deprotonate the amine and yield the free base, N,N-Diethyl-4-nitrosoaniline, which typically appears as a green solid[2][5].

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure green crystals.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of N,N-Diethyl-4-nitrosoaniline.

Data Summary

| Technique | Status | Reference |

| ¹H NMR | Data available | [1][4] |

| ¹³C NMR | Data available | [1] |

| Mass Spectrometry (MS) | Data available | [1] |

| Infrared (IR) Spectroscopy | Data available | [1] |

| UV-Visible Spectroscopy | Data available for analogous compounds | [6] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons (typically in the 6.5-8.0 ppm range), the quartet for the methylene (-CH₂-) protons of the ethyl groups, and the triplet for the methyl (-CH₃) protons of the ethyl groups.

-

Expected ¹³C NMR signals: Resonances for the aromatic carbons and the aliphatic carbons of the ethyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Key expected signals: N=O stretching vibration, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into the mass spectrometer, often via a direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Acquire the mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (178.23 g/mol )[2]. Analysis of the fragmentation pattern can further confirm the structure.

-

Chemical Reactivity and Applications

The chemical behavior of N,N-Diethyl-4-nitrosoaniline is dominated by the nitroso and diethylamino functional groups.

-

Incompatibility: The compound is incompatible with strong oxidizing agents[7].

-

Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[7].

-

Spin Trapping: A significant application of nitroso compounds is in the detection of short-lived radical species via a technique called electron paramagnetic resonance (EPR) spin trapping. N,N-Diethyl-4-nitrosoaniline can act as a spin trap, reacting with transient radicals to form more stable nitroxide radicals that can be detected by EPR spectroscopy. This is particularly useful for detecting species like nitric oxide (NO)[8][9].

Caption: Conceptual diagram of spin trapping using N,N-Diethyl-4-nitrosoaniline.

Safety, Handling, and Toxicology

N,N-Diethyl-4-nitrosoaniline is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood[7].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Store under an inert atmosphere, as the compound can be sensitive to air and light.

-

References

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline (2020-03-19). [Link]

-

PubChem. N,N-dimethyl-4-nitrosoaniline. [Link]

-

PubChem. N,N-diethyl-4-nitrosoaniline. [Link]

-

PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

- Google Patents.

-

BuyersGuideChem. 4-Nitroso-N,N-diethylaniline. [Link]

-